4-Chloro-1-indanone

Overview

Description

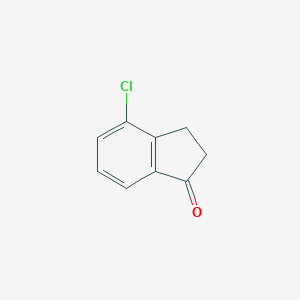

4-Chloro-1-indanone (CAS: 15115-59-0) is a chlorinated bicyclic ketone with the molecular formula C₉H₇ClO (molecular weight: 166.61 g/mol). It serves as a critical intermediate in organic synthesis, particularly in the preparation of bioactive molecules. Its synthesis involves multistep routes, such as Friedel-Crafts acylation starting from 4-chlorobenzyl chloride and diethyl malonate (total yield: 62%, purity: 99%) or a four-step process from 2-chlorobenzaldehyde . Bromination of this compound selectively occurs on the cyclopentanone ring, yielding mono- and dibromo derivatives for further functionalization, such as cyanation and reduction to methanamine derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloro-1-indanone can be synthesized through various methods. One common approach involves the cyclization of 3-(2-chlorophenyl)propanoic acid. The process typically includes the following steps:

Cyclization: 3-(2-chlorophenyl)propanoic acid is cyclized to form this compound using aluminum chloride as a catalyst in dichloromethane.

Bromination: The compound can undergo selective bromination in the cyclopentanone ring to produce mono- and dibromo derivatives.

Industrial Production Methods: Industrial production of this compound often involves large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of robust catalysts and controlled reaction environments are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-1-indanone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

Oxidation: Carboxylic acids and ketones.

Reduction: Alcohols and alkanes.

Substitution: Various substituted indanones depending on the nucleophile used.

Scientific Research Applications

Synthesis of Anti-Parkinson's Agents

One of the primary applications of 4-chloro-1-indanone is in the synthesis of compounds aimed at treating Parkinson's disease. Research indicates that derivatives of this compound can act as potential GABAB receptor binders, which are crucial in regulating neurotransmitter release and neuronal excitability . The selective bromination of this compound produces intermediates that can be further modified to enhance their pharmacological properties.

Development of Antimicrobial Agents

Chlorinated compounds, including this compound, have shown promise as antimicrobial agents. Studies have highlighted that chlorine substitution can significantly enhance the antibacterial activity of synthesized compounds . For instance, the synthesis of new chlorinated derivatives has been linked to increased efficacy against various bacterial strains, demonstrating the compound's potential in developing new antibiotics.

Bromination and Cyanation Reactions

The synthesis of this compound typically involves multiple steps, starting from 2-chlorobenzaldehyde. A notable method includes selective bromination, which introduces bromine atoms at specific positions on the indanone ring, allowing for further functionalization . Following bromination, cyanation reactions can be performed to introduce nitrile groups, leading to compounds with enhanced biological activity.

| Reaction Type | Description | Outcome |

|---|---|---|

| Bromination | Selective introduction of bromine | Formation of mono- and dibromo derivatives |

| Cyanation | Introduction of nitrile groups | Synthesis of biologically active amines |

Case Study: GABAB Receptor Modulators

A study investigated the synthesis of (4-chloro-2,3-dihydro-1H-indene-2-yl)methanamine from this compound through a series of reactions including bromination and cyanation. The resulting compound showed promising activity as a GABAB receptor modulator, indicating its potential therapeutic application in treating neurological disorders .

Case Study: Antimicrobial Activity

Another research effort focused on synthesizing chlorinated derivatives from this compound and evaluating their antimicrobial properties against various pathogens. The findings revealed that certain derivatives exhibited significant antibacterial activity, suggesting that modifications to the indanone structure could lead to effective new antibiotics .

Mechanism of Action

The mechanism of action of 4-Chloro-1-indanone involves its interaction with specific molecular targets. For instance, it can act as a modulator of GABA B receptors, influencing various physiological processes such as memory, cognition, and motor control . The compound’s effects are mediated through its binding to these receptors, altering their activity and downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

5-Chloro-1-indanone (CAS: 42348-86-7)

- Synthesis : Produced via Friedel-Crafts acylation using 3-chlorobenzaldehyde and propionic acid under milder conditions (20–150°C), avoiding harsh acids and wastewater issues .

- Physical Properties :

- Reactivity/Applications :

- Structural Differences : The chloro substituent at the 5-position alters electronic distribution, affecting regioselectivity in reactions compared to the 4-chloro isomer.

6-Chloro-1-indanone

- Synthesis : Derived from 4-chlorobenzyl chloride via condensation, hydrolysis, decarboxylation, and Friedel-Crafts acylation .

- Key Contrast : The chloro group at the 6-position may sterically hinder electrophilic substitutions compared to 4- or 5-chloro isomers.

4-Fluoro-1-indanone (CAS: 699-99-0)

- Physical Properties :

- Applications : Used in pharmaceuticals and organic synthesis, leveraging fluorine’s electronegativity to modulate reactivity and bioavailability .

- Reactivity : Fluorine’s strong electron-withdrawing effect enhances electrophilic substitution at specific positions, differing from chloro derivatives.

4-Hydroxy-1-indanone (CAS: 40731-98-4)

- Physical Properties :

- Molecular formula: C₉H₈O₂ (molecular weight: 148.16 g/mol).

- Applications: Utilized in life sciences research, particularly in studies requiring hydroxylated indanone derivatives .

- Key Difference : The hydroxyl group introduces hydrogen-bonding capabilities, altering solubility and reactivity compared to halogenated analogs.

Comparative Data Table

Reactivity and Functionalization Trends

- Halogen Position: 4-Chloro: Bromination occurs on the cyclopentanone ring, enabling selective derivatization . 5-Chloro: Electron-withdrawing effects enhance stability in substitution reactions for biomedical applications .

- Fluorine vs. Chlorine : Fluorine’s higher electronegativity increases resistance to oxidation but reduces nucleophilic substitution rates compared to chlorine .

- Hydroxyl Group : Introduces polarity, improving solubility in polar solvents and enabling hydrogen-bonding interactions .

Industrial and Research Implications

- This compound: Valued for its versatility in synthesizing neuromodulators (e.g., GABAB receptor ligands) .

- 5-Chloro-1-indanone: Preferred in antitumor drug discovery due to optimized pharmacokinetic profiles .

- 4-Fluoro-1-indanone: Critical in fluorinated drug candidates, leveraging metabolic stability .

Biological Activity

4-Chloro-1-indanone is a compound that belongs to the indanone family, known for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, biochemical properties, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C₉H₇ClO and a molecular weight of approximately 168.60 g/mol. Its structure features a chloro group at the 4-position of the indanone ring, which significantly influences its biological activity.

Target Receptors

The primary target for this compound is believed to be the GABA receptors. These receptors are involved in various physiological processes, including neurotransmission, which suggests potential applications in neuropharmacology .

Mode of Action

The interaction with GABA receptors may lead to alterations in neurotransmitter release, contributing to its observed effects such as analgesia and anti-inflammatory action. This mechanism may also extend to neuroprotective effects, making it a candidate for treating neurodegenerative diseases .

Biological Activities

This compound exhibits a broad spectrum of biological activities:

- Antiviral Activity : The compound has shown efficacy against various viral pathogens, indicating its potential as an antiviral agent.

- Anti-inflammatory Effects : Studies suggest that this compound can reduce inflammation markers, making it useful in treating inflammatory conditions.

- Analgesic Properties : Its ability to modulate pain pathways suggests potential use in pain management therapies.

- Antimalarial and Antibacterial Effects : The compound has demonstrated activity against malaria and certain bacterial strains, highlighting its versatility as an antimicrobial agent.

- Anticancer Potential : Preliminary studies indicate that derivatives of 1-indanones, including this compound, may inhibit cancer cell proliferation .

In Vitro Studies

In vitro studies have shown that this compound can inhibit key enzymes involved in inflammatory pathways. For instance, it has been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of pro-inflammatory prostaglandins .

Animal Models

Research utilizing animal models has provided insights into the dosage effects and therapeutic potential of this compound. For example, studies have indicated that specific dosages can lead to significant reductions in pain and inflammation without notable toxicity .

Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-Chloro-1-indanone with high purity, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves Friedel-Crafts acylation followed by chlorination. Optimize reaction parameters (e.g., temperature, catalyst loading) using Design of Experiments (DoE) to maximize yield. Purification via recrystallization (solvent selection: ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) ensures ≥99% purity, as validated by HPLC . Monitor intermediates using TLC and confirm final product identity via NMR (¹H/¹³C) and FT-IR spectroscopy .

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodology :

- Purity : Melting point analysis (94–98°C range, compared to literature values) and HPLC with UV detection (C18 column, acetonitrile/water mobile phase) .

- Structural Confirmation :

- NMR : Compare δ values for aromatic protons (6.5–8.0 ppm) and carbonyl group (~200 ppm in ¹³C).

- IR : Validate C=O stretch (~1680 cm⁻¹) and C-Cl bond (~550 cm⁻¹) .

- Mass Spectrometry : Confirm molecular ion peak at m/z 166.60 (C₉H₇ClO) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Guidelines :

- Use N95 masks, gloves, and eye protection to avoid dermal/ocular exposure (H315/H319 hazards) .

- Work in a fume hood to prevent inhalation (H335) and ensure proper ventilation.

- Store in airtight containers at room temperature, segregated from oxidizers .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound, such as unexpected IR absorptions or NMR splitting patterns?

- Methodology :

- Data Cross-Validation : Re-run spectra under standardized conditions (e.g., solvent, concentration). Compare with computational predictions (DFT simulations for NMR/IR) .

- Contamination Checks : Analyze by GC-MS to detect side products (e.g., unreacted indanone or chlorinated byproducts) .

- Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation if spectral anomalies persist .

Q. What mechanistic insights can be gained from studying this compound in cyclization reactions, such as Diels-Alder or Wittig reactions?

- Experimental Design :

- Kinetic Studies : Monitor reaction progress via in-situ FT-IR to track carbonyl reactivity. Vary substituents (e.g., electron-withdrawing groups) to assess electronic effects on cyclization rates .

- Isotopic Labeling : Use ¹³C-labeled this compound to trace bond formation in heterocyclic products .

- Computational Modeling : Employ DFT to map transition states and compare with experimental activation energies .

Q. How can researchers design robust kinetic studies to evaluate the stability of this compound under varying pH and temperature conditions?

- Methodology :

- Controlled Variables : Use buffer solutions (pH 3–11) and thermostatic baths (25–80°C). Monitor degradation via UV-Vis spectroscopy (λ_max ~270 nm for indanone derivatives) .

- Rate Constant Calculation : Apply pseudo-first-order kinetics; use Arrhenius plots to determine activation energy.

- Error Mitigation : Replicate trials (n ≥ 3) and include statistical analysis (e.g., ANOVA for temperature-dependent effects) .

Q. Data Contradiction & Validation

Q. What strategies are effective in reconciling discrepancies between experimental and theoretical data (e.g., computational vs. observed melting points)?

- Approach :

- Sample Purity Reassessment : Contaminants (e.g., solvent residues) lower experimental mp. Repurify via sublimation .

- Computational Refinement : Adjust DFT parameters (e.g., basis sets, solvation models) to better approximate experimental conditions .

- Literature Benchmarking : Compare results with structurally analogous compounds (e.g., 5-Chloro-1-indanone, mp 94–98°C) to identify outliers .

Q. Experimental Design Frameworks

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to formulate research questions on this compound?

- Application Example :

Properties

IUPAC Name |

4-chloro-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO/c10-8-3-1-2-7-6(8)4-5-9(7)11/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYCZDIIPHIGLCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40462582 | |

| Record name | 4-Chloro-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40462582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15115-59-0 | |

| Record name | 4-Chloroindan-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15115-59-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40462582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-2,3-dihydro-1H-inden-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.